AZD7762, chemically known as (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide, belongs to the class of thiophenecarboxamide ureas (TCUs) []. This class of compounds exhibits inhibitory activity against checkpoint kinases CHK1 and CHK2 []. These kinases are crucial components of the cellular DNA damage response pathway and represent attractive targets for cancer therapy.
AZD7762 was discovered through a structure-based drug design approach starting from high-throughput screening hits that identified TCUs as CHK1 inhibitors []. The synthesis involved targeting the ribose binding pocket of CHK1 to improve cellular potency and selectivity []. Although the paper by Brasca et al. [] does not provide a detailed synthetic procedure for AZD7762, it suggests a multi-step synthesis and optimization process based on the thiophenecarboxamide core structure.
The structure of AZD7762 features a central thiophene ring substituted with a carboxamide group at position 2 and a urea group at position 3 []. A 3-fluorophenyl substituent is present at position 5 of the thiophene ring. The urea nitrogen is further substituted with a piperidin-3-yl moiety. Structural studies, including X-ray crystallography, were likely used to elucidate the binding interactions of AZD7762 with its target proteins.
AZD7762 acts by inhibiting checkpoint kinases CHK1 and CHK2 []. These kinases play critical roles in the DNA damage response pathway by halting the cell cycle and allowing time for DNA repair. Inhibition of CHK1/2 by AZD7762 disrupts this checkpoint control, sensitizing cancer cells to DNA-damaging agents and promoting cell death [].
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7